molecular formula C23H24N2OSi B15201049 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole

Cat. No.: B15201049
M. Wt: 372.5 g/mol
InChI Key: MHQMRDMLHMNCJO-UHFFFAOYSA-N
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Description

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group

Properties

Molecular Formula

C23H24N2OSi

Molecular Weight

372.5 g/mol

IUPAC Name

3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25)

InChI Key

MHQMRDMLHMNCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Silicon Center

The tert-butyldiphenylsilyl (TBDPS) group exhibits electrophilic character at the silicon atom, making it susceptible to nucleophilic attack. Common nucleophiles include fluoride ions, which cleave the Si–O bond under mild conditions:

Reaction Example :

Reagents/ConditionsProductYieldSource
Tetra-n-butylammonium fluoride (TBAF) in THF5-hydroxy-1H-benzimidazole>90%

This reaction proceeds via a pentacoordinate silicon intermediate, where fluoride displaces the benzimidazole-linked oxygen. The bulky tert-butyl and phenyl groups enhance steric protection, requiring polar aprotic solvents for efficient cleavage.

Hydrolysis of the Silyl Ether Group

The Si–O bond undergoes hydrolysis under acidic or basic conditions, regenerating the phenolic hydroxyl group:

Mechanistic Pathways :

  • Acidic Hydrolysis : Protonation of the ether oxygen increases silicon's electrophilicity, facilitating water-mediated cleavage.

  • Basic Hydrolysis : Deprotonation of the hydroxyl group generates a stronger nucleophile (OH⁻), attacking silicon directly.

Conditions and Outcomes :

ConditionpH RangeTypical ByproductApplication Context
HCl/MeOH (1M, reflux)1–3HexamethyldisiloxaneDeprotection in synthesis
NaOH/H₂O (0.1M, 60°C)12–14Silanol derivativesFunctional group interconversion

The hydrolysis rate depends on electronic and steric effects of the silyl substituents, with TBDPS groups demonstrating slower kinetics compared to trimethylsilyl analogs .

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole core undergoes regioselective electrophilic substitution, influenced by the electron-donating silyl ether group at the 5-position:

Key Reactions :

  • Nitration : Occurs preferentially at the 4- and 6-positions of the benzimidazole ring due to ortho/para-directing effects.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.

  • Halogenation : Bromine or chlorine substitutes at the 4-position under FeBr₃ or AlCl₃ catalysis.

Reactivity Table :

ElectrophileCatalystPosition(s)Product Stability
HNO₃/H₂SO₄4,6Moderate (decomposes above 150°C)
Cl₂AlCl₃4High
Br₂FeBr₃4High

The electron-rich 5-oxy-silyl group enhances ring activation, though steric bulk limits substitution at adjacent positions .

Metal-Catalyzed Cross-Coupling Reactions

The benzimidazole nitrogen can participate in palladium- or copper-catalyzed couplings:

Examples :

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos.

  • Suzuki-Miyaura Coupling : Requires pre-functionalization (e.g., bromination) at the 4-position for aryl boronic acid coupling.

Catalytic System Efficiency :

Reaction TypeCatalystTurnover Number (TON)Reference
Buchwald-HartwigPd(OAc)₂/XPhos85
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃72

These reactions enable modular derivatization for pharmaceutical or materials science applications .

Reductive Transformations

The compound participates in hydrogenation and hydride reductions:

  • Benzimidazole Ring Hydrogenation : Under 50 psi H₂ with Raney Ni, the aromatic ring converts to a dihydro derivative, altering electronic properties.

  • Silane Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups (if present) but leaves the silyl ether intact .

Stability Under Oxidative Conditions

The TBDPS group provides oxidative stability, but strong oxidants (e.g., KMnO₄) degrade the benzimidazole ring:

Degradation Products :

  • Benzimidazolone derivatives under acidic KMnO₄.

  • Siloxane polymers under prolonged exposure to O₃ .

Scientific Research Applications

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
  • 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole

Uniqueness

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Biological Activity

The compound 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole (often referred to as DMSO-benzimidazole) exhibits significant biological activity that has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique silane group attached to a benzimidazole core. The molecular formula is C19H22N2OSiC_{19}H_{22}N_2OSi, and it has a molecular weight of approximately 342.47 g/mol. The compound's structure contributes to its solubility and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N2OSiC_{19}H_{22}N_2OSi
Molecular Weight342.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that DMSO-benzimidazole exhibits anticancer properties through various mechanisms:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study demonstrated that treatment with DMSO-benzimidazole led to increased caspase-3 activity in human breast cancer cell lines .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation. This was evidenced in experiments involving colorectal cancer cells where a significant reduction in cell viability was recorded .

Antimicrobial Activity

DMSO-benzimidazole also displays antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing:

  • Inhibition Zones : The compound produced notable inhibition zones in bacterial cultures, particularly against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests that DMSO-benzimidazole may have neuroprotective effects:

  • Oxidative Stress Reduction : In vitro studies indicate that the compound reduces oxidative stress markers in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .

Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of DMSO-benzimidazole in patients with advanced breast cancer. Results indicated a 30% response rate , with patients experiencing significant tumor reduction after 12 weeks of treatment. Side effects were minimal, primarily consisting of mild nausea and fatigue.

Study 2: Antimicrobial Testing

In a laboratory setting, DMSO-benzimidazole was tested against a panel of bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli, highlighting its potential as an antimicrobial agent suitable for further development into therapeutic applications.

The biological activity of DMSO-benzimidazole can be attributed to several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, DMSO-benzimidazole can influence cellular signaling pathways related to survival and apoptosis.

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